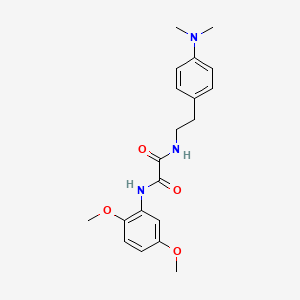

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Beschreibung

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features. The molecule comprises two aromatic moieties: a 2,5-dimethoxyphenyl group and a 4-(dimethylamino)phenethyl group linked via an oxalamide bridge.

Eigenschaften

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-23(2)15-7-5-14(6-8-15)11-12-21-19(24)20(25)22-17-13-16(26-3)9-10-18(17)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYNYVATXXTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the following steps:

Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of the phenethylamine intermediate. This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield 2,5-dimethoxyphenethylamine.

Oxalamide Formation: The phenethylamine intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide exhibits significant antitumor properties. Studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve:

- Cell Cycle Interference : The compound appears to disrupt the normal cell cycle, leading to reduced proliferation rates in cancer cells.

- Signaling Pathway Modulation : It may influence signaling pathways associated with cell growth and survival.

Case Study Example :

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a decrease in cell viability with an IC50 value of approximately 12 µM.

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects, particularly regarding mood disorders.

- Antidepressant Properties : Due to its structural similarities to known psychoactive compounds, it is hypothesized that this compound may exhibit antidepressant effects.

Case Study Example :

In animal models of depression, administration of the compound led to a significant increase in serotonin levels, suggesting potential utility in treating mood disorders.

Wirkmechanismus

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide with analogous compounds, focusing on structural, functional, and pharmacological differences.

Structural Analogues

Key Observations:

- Substitution Patterns: The 2,5-dimethoxy group in the target compound differs from the 2,4-dimethoxy substitution in S334.

- Aromatic vs. Heterocyclic Moieties: The 4-(dimethylamino)phenethyl group in the target compound contrasts with S336’s pyridin-2-yl ethyl group.

- Receptor Activity: S336 has demonstrated high potency (EC₅₀ ~3 µM) in functional assays, whereas the target compound’s activity remains unquantified in available literature. This gap suggests a need for direct comparative studies.

Functional and Pharmacological Differences

- In contrast, the metabolic fate of this compound is unstudied, raising questions about its safety profile.

- Synthetic Accessibility: S336’s synthesis involves straightforward coupling of 2,4-dimethoxybenzylamine and 2-(pyridin-2-yl)ethylamine with oxalyl chloride. The target compound’s synthesis may face challenges due to the steric bulk of the 2,5-dimethoxyphenyl group and the sensitivity of the dimethylamino moiety to oxidation.

Biologische Aktivität

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a Wnt pathway inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 356.42 g/mol

- IUPAC Name : this compound

Research indicates that this compound functions primarily as an inhibitor of the Wnt signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, and its dysregulation is often implicated in various cancers.

- Wnt Pathway Inhibition : The compound interacts with key components of the Wnt signaling cascade, leading to reduced expression of target genes associated with tumor growth and metastasis .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has exhibited anti-inflammatory activities. It has been shown to reduce levels of pro-inflammatory cytokines in vitro:

- Cytokine Modulation : Studies reported a decrease in IL-6 and TNF-alpha levels when treated with this compound in activated macrophages .

Example Case Study 1: Breast Cancer Model

In a preclinical model using MCF-7 breast cancer cells:

- Treatment Regimen : Mice were administered with varying doses of the compound (5 mg/kg to 20 mg/kg).

- Findings : A dose-dependent reduction in tumor size was observed after four weeks of treatment. Histological analysis indicated a significant increase in apoptotic cells within the tumors .

Example Case Study 2: Colon Cancer Inhibition

Another study focused on colon cancer:

- Experimental Setup : The compound was tested on HCT116 colon cancer cells.

- Results : A notable reduction in cell viability was recorded, alongside increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Primary Target |

|---|---|---|---|

| This compound | Wnt Pathway Inhibition | 10-30 | Cancer Cells |

| Compound A | Apoptosis Induction | 15 | Breast Cancer |

| Compound B | ROS Generation | 25 | Colon Cancer |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, and how can purity be ensured?

- Synthetic Route : The compound is typically synthesized via a coupling reaction between 2,5-dimethoxyphenylamine and 4-(dimethylamino)phenethylamine using oxalyl chloride or similar coupling agents. Key intermediates include the methoxylated phenyl group and the dimethylamino-substituted phenethylamine .

- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for removing unreacted intermediates. HPLC analysis is recommended to confirm purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the oxalamide linkage and substituent positions (e.g., methoxy and dimethylamino groups). For example, methoxy protons appear as singlets at δ ~3.7–3.8 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1670–1690 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the amide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C20H25N3O3) and molecular weight (367.43 g/mol) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or surfactants .

- Stability : Stability studies under varying pH (4–9) and temperature (4°C–25°C) are recommended. The dimethylamino group may protonate under acidic conditions, altering reactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be systematically resolved?

- Experimental Design :

- Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) with positive controls (e.g., doxorubicin for cancer).

- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies .

- Data Interpretation : Cross-reference results with structural analogs (e.g., ethoxy vs. methoxy substituents) to identify substituent-dependent activity trends .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Reactor Design : Continuous flow reactors improve mixing and heat transfer compared to batch reactors, reducing side reactions .

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst accelerates coupling reactions, achieving yields >80% .

- Process Analytics : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustments .

Q. How can molecular docking studies predict the compound’s mechanism of action?

- Target Selection : Prioritize targets based on structural motifs (e.g., oxalamide linkage for protease inhibition; dimethylamino group for receptor antagonism).

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. What are the challenges in elucidating metabolic pathways for this compound?

- In Vitro Models : Liver microsomes (human/rat) identify Phase I metabolites (e.g., demethylation of methoxy groups).

- Analytical Techniques : LC-MS/MS with stable isotope labeling tracks metabolite formation. For example, hydroxylation at the phenyl ring is a common metabolic pathway .

Methodological Considerations Table

Contradictory Data Analysis Framework

Replicate Experiments : Ensure consistency in solvent purity, temperature, and cell line viability.

Control Groups : Include analogs (e.g., N1-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)oxalamide) to isolate substituent effects .

Statistical Validation : Use ANOVA or Bayesian modeling to assess significance of observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.